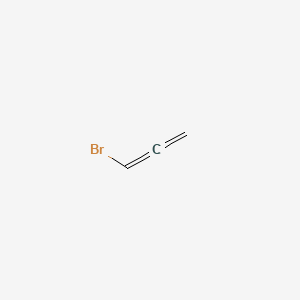

1,2-Propadiene, 1-bromo-

Description

Structure

3D Structure

Properties

CAS No. |

10024-18-7 |

|---|---|

Molecular Formula |

C3H3B |

Molecular Weight |

118.96 g/mol |

InChI |

InChI=1S/C3H3Br/c1-2-3-4/h3H,1H2 |

InChI Key |

UUIORUQWCRSGJS-UHFFFAOYSA-N |

SMILES |

C=C=CBr |

Canonical SMILES |

C=C=CBr |

Origin of Product |

United States |

Historical Evolution of Allene Synthesis and Reactivity Paradigms

The journey of allene (B1206475) chemistry began in the late 19th century, with the first synthesis of an allene derivative reported in 1887. numberanalytics.commdpi.comnih.gov For a considerable period, allenes were regarded as mere chemical curiosities, deemed synthetically challenging and of little practical use. wikipedia.org This perception began to shift dramatically in the mid-20th century, and by the early 21st century, allenes had established themselves as significant targets and versatile building blocks in organic synthesis. wikipedia.org The discovery of over 150 natural products containing an allene or cumulene fragment further underscored their importance. wikipedia.org

Early synthetic methods for allenes included the Skattebøl rearrangement, which involves the treatment of a gem-dihalocyclopropane with an organolithium compound. wikipedia.org Over time, more convenient and modern methods have emerged, with the sigmatropic rearrangement of propargylic substrates becoming a prominent strategy. wikipedia.org Other notable methods include the Crabbé–Ma allene synthesis from terminal alkynes, SN2′ displacement of propargylic halides by organocuprates, and dehydrohalogenation of certain dihalides. wikipedia.org The reactivity of allenes is rich and varied, encompassing cycloaddition reactions ([4+2] and [2+2]), transition metal-catalyzed hydrofunctionalizations, and reactions with electrophiles and nucleophiles. wikipedia.orgnumberanalytics.com The orthogonal nature of the two π-bonds dictates the approach of reagents from different directions, and appropriate substitution can lead to axial chirality, a concept predicted by van 't Hoff in 1875. wikipedia.org

Strategic Importance of Bromoallenes in Contemporary Organic Synthesis

Bromoallenes, and specifically 1,2-Propadiene, 1-bromo-, have emerged as strategically important intermediates in contemporary organic synthesis. Their utility stems from their unique reactivity, allowing for the construction of complex molecular architectures. researchgate.net They are particularly valuable in transition metal-catalyzed reactions, serving as building blocks for the synthesis of functionalized allenes and other valuable compounds. researchgate.netresearchgate.netresearchgate.net

The presence of the bromine atom in the bromoallene moiety provides a handle for a variety of chemical transformations. vulcanchem.com For instance, bromoallenes can act as allyl dication equivalents in palladium(0)-catalyzed cyclization reactions to form medium-sized heterocycles, a process that is highly regio- and stereoselective. acs.org This method provides a powerful tool for synthesizing seven- and eight-membered rings without the need for high dilution conditions. acs.org

Furthermore, bromoallenes are employed in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds. numberanalytics.com They have also been utilized in the synthesis of unsymmetrical 1,3-diynes using copper(I) iodide and an amino acid as catalysts. researchgate.net The development of S- and P-stabilized bromoallenes has further expanded their synthetic utility, enabling modular allenylborylation of alkenes. researchgate.netresearchgate.net This highlights the ongoing development of new reagents and methodologies centered around the bromoallene scaffold. The reactivity of bromoallenes has been harnessed in the synthesis of natural products and bioactive molecules, demonstrating their practical importance in medicinal chemistry and drug discovery. researchgate.netrsc.org

Structural Elucidation and Fundamental Bonding Characteristics of the Bromoallene Moiety

Direct Synthetic Approaches

Direct methods for synthesizing bromoallenes often rely on the rearrangement of propargylic precursors. These routes are foundational and offer access to a range of bromoallene structures through carefully controlled reaction conditions.

One of the most established methods for generating bromoallenes involves the reaction of propargyl alcohols with hydrobromic acid in the presence of a copper(I) salt, typically cuprous bromide. rsc.org This reaction proceeds through a proposed acetylene-copper(I) π-complex intermediate. The subsequent attack by the bromide ion occurs in a stereospecific SNi′ fashion, leading to the formation of the 1-bromoallene with retention of configuration. rsc.org The kinetics of the formation of 1-bromo-3-methylpenta-1,2-diene from 3-methylpent-1-yn-3-ol were found to be first-order, supporting this mechanistic pathway. rsc.org

Niobium(V) bromide (NbBr5) has also been employed as an efficient halogenating agent that mediates the rearrangement of propargylic alkoxides to form bromoallenes. scispace.com This method is effective for secondary and tertiary propargylic alcohols, yielding 1,2-disubstituted and 1,1,2-trisubstituted allenes, respectively. The reaction is typically rapid and proceeds smoothly at room temperature. scispace.com

Base-mediated transformations provide another powerful route. The dehydrobromination of 1,2,3-tribromopropane (B147538) under phase-transfer catalysis conditions has been developed as a method for producing 1-bromo-1,2-propadiene. osti.gov In this process, the initially formed propargyl bromide isomerizes to the more stable bromoallene. osti.gov Similarly, base-promoted reactions of compounds like 3-bromo-3-methyl-1-butyne in aqueous ethanol (B145695) can lead to the formation of the corresponding bromoallene, 1-bromo-3-methyl-1,2-butadiene. acs.org

Table 1: Examples of Bromoallene Synthesis from Propargyl Precursors

| Precursor | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Methylpent-1-yn-3-ol | HBr, CuBr, 0-25°C | 1-Bromo-3-methylpenta-1,2-diene | N/A | rsc.org |

| 1,2,3-Tribromopropane | Base, Phase-Transfer Catalyst | 1,2-Propadiene, 1-bromo- | N/A | osti.gov |

| Propargylic Alcohols | NbBr₅, Room Temperature | Substituted Bromoallenes | Good | scispace.com |

The generation of bromoallenes can also be approached from alkene precursors such as 1-bromo-1-propene, which serves as a source for organometallic intermediates. Treatment of a mixture of (Z/E)-1-bromo-1-propene with n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C) in tetrahydrofuran (B95107) (THF) effectively generates the propynyllithium anion in situ. sigmaaldrich.comorgsyn.org This highly reactive organometallic species is a key synthetic intermediate. orgsyn.org

While the direct conversion of this specific lithium anion to 1-bromo-1,2-propadiene is not the typical outcome, its formation represents a critical step in building more complex molecules. The propynyllithium intermediate can participate in various nucleophilic addition reactions. sigmaaldrich.com The strategic manipulation of such organometallic intermediates derived from bromoalkenes is a cornerstone of organometallic chemistry for creating diverse molecular architectures, including those that could potentially be isomerized or further functionalized to yield allenic structures.

The isomerization of alkynes to allenes is a fundamental transformation that can be effectively promoted by bases. This strategy is particularly relevant in the synthesis of bromoallenes where a propargyl halide can rearrange to its more stable allenyl isomer. osti.govresearchgate.net Strong bases are typically required to initiate the proton abstraction from the carbon adjacent to the triple bond, leading to a propargyl anion which can then be protonated at the central carbon to form the allene. researchgate.netresearchgate.net

This alkyne-allene isomerization can also be part of a tandem reaction sequence. For instance, a transient allene can be generated in situ from an alkyne using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This in situ generation allows the allene to participate immediately in subsequent reactions, such as cyclizations. nih.gov The choice of base can be critical; more basic catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can significantly accelerate the isomerization process. nih.gov This approach highlights a versatile strategy where an accessible alkyne precursor is converted under base catalysis into a reactive bromoallene intermediate.

Catalytic Synthesis of Bromoallenes

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches. Transition metals, in particular, play a pivotal role in facilitating the formation of bromoallenes.

Transition metal catalysis provides a powerful platform for synthesizing bromoallenes and their derivatives. Palladium catalysts are particularly prominent in this area. acs.org For example, bromoallenes can be generated and used in situ in palladium(0)-catalyzed cyclizations to form medium-sized heterocycles. acs.orgmdpi.com In these reactions, the bromoallene acts as an allyl dication equivalent, with nucleophilic attack occurring at the central carbon of the allene. acs.org

Another approach involves the reaction of propargyl alcohols with N-bromosuccinimide (NBS) in the presence of a metal complex catalyst containing palladium or rhodium, which yields bromoallenes in moderate to high yields. manac-inc.co.jp Palladium-catalyzed reactions have also been developed for the modular allenation of alkenes using S- and P-stabilized bromoallenes, highlighting the importance of the catalyst in controlling the reactivity of the C-Br bond. researchgate.net

Table 2: Selected Transition Metal-Catalyzed Syntheses of Allenes

| Catalyst System | Precursors | Key Feature | Reference |

|---|---|---|---|

| Pd(0) | Bromoallenes with nucleophilic tethers | Cyclization to form medium-sized heterocycles | acs.org |

| Palladium or Rhodium Complex | Propargyl alcohol, NBS | Converts propargyl alcohol structure to bromoallene | manac-inc.co.jp |

Copper catalysis is a highly effective and stereospecific method for the synthesis of bromoallenes, particularly from propargylic precursors. The reaction of propargylic methanesulfonates with lithium bromocuprates results in a highly stereoselective SN2' substitution, yielding chiral allenic bromides. acs.org This method allows for excellent chirality transfer from an enantiomerically enriched precursor to the allenic product.

A classic and robust method involves the reaction of tertiary propargyl alcohols with an aqueous solution of HBr and CuBr. rsc.org This reaction is thought to proceed via a stereospecific anti-SNi' mechanism, affording the corresponding 1-bromoallenes.

More recently, dual-catalytic systems combining visible light photoredox catalysis with copper catalysis have emerged. nih.govd-nb.info This strategy enables the synthesis of bromoallenes from propargylic oxalates using MgBr₂ as the bromide source. The reaction proceeds through a one-electron pathway involving propargylic and allenyl radical intermediates, offering a distinct mechanistic alternative to traditional two-electron pathways. nih.gov Copper(I) salts like copper(I) thiophene-2-carboxylate (B1233283) (CuTC) are also used in cross-coupling reactions to synthesize allenylated products from bromoallenes, demonstrating the utility of copper in activating these compounds for further transformations. acs.org

Asymmetric and Stereoselective Syntheses of Chiral Bromoallenes

The synthesis of chiral allenes is a significant area of research due to their unique stereochemical properties and their presence in numerous natural products and biologically active compounds. nih.gov The development of methods for the enantioselective and diastereoselective synthesis of bromoallenes, in particular, has garnered attention as these compounds serve as versatile intermediates for further chemical transformations.

The creation of axially chiral allenes from prochiral precursors represents a formidable challenge in organic synthesis. acs.org While various methods have been developed for di- and trisubstituted allenes, the synthesis of tetrasubstituted axially chiral allenes remains a significant hurdle. researchgate.net

One successful strategy involves the use of copper-catalyzed reactions. For instance, the enantioselective synthesis of axially chiral chloroallenes has been achieved from propargylic dichlorides using a SimplePhos ligand, with enantiomeric excesses (ee) ranging from 62–96%. acs.org These chloroallenes can be further transformed into trisubstituted allenes or terminal alkynes while maintaining a high degree of enantiopurity. acs.org Another copper-catalyzed method facilitates the silylation of propargylic difluorides to produce axially chiral, tetrasubstituted monofluoroallenes with good yields and high enantioselectivities (82-98% ee). nih.gov This reaction proceeds through an enantiodiscrimination between enantiotopic fluorides. nih.gov

Furthermore, copper hydride (CuH) catalyzed semi-reduction of conjugated enynes has proven effective for the synthesis of 1,3-disubstituted allenes. acs.org This method is notable for its mild conditions, accommodating a wide range of functional groups and utilizing water as a proton source. acs.org The use of a chiral ferrocenyl phosphine (B1218219) ligand in palladium-catalyzed hydrosilylation of but-1-en-3-ynes has also been reported to generate chiral trichlorosilyl (B107488) allenes with up to 90% ee. acs.org

Although enantiopure bromoallenes are found in nature, general and highly enantioselective methods for their synthesis are still developing. nih.gov Many approaches rely on the use of stoichiometric chiral auxiliaries or enantioenriched starting materials. nih.gov

Diastereoselective synthesis of bromoallenes often involves the reaction of a chiral substrate or reagent to control the formation of a new stereocenter relative to an existing one. A common strategy begins with the addition of an acetylide Grignard reagent to an aldehyde, which results in a mixture of diastereomeric propargyl alcohols. mdpi.com These diastereomers can often be separated after esterification with a chiral carboxylic acid, such as (R)-O-methylmandelic acid. mdpi.com

Subsequent transformations can then be carried out to introduce the bromoallene functionality. For example, treatment of a propargylic alcohol with lithium bromide (LiBr) and copper(I) bromide (CuBr) can yield the corresponding bromoallene. mdpi.com Another approach involves bromoetherification with N-Bromosuccinimide (NBS), which can proceed in a highly diastereoselective manner. mdpi.com

The following table outlines a synthetic sequence demonstrating diastereoselective control in the formation of a bromoallene intermediate.

| Step | Reactants | Reagents | Product | Diastereomeric Ratio (dr) |

| 1 | Aldehyde 3 | Acetylide | Propargyl alcohols 6 and 7 | 1.6:1 |

| 2 | Mixture of 6 and 7 | (R)-O-methylmandelic acid | Separated diastereomeric esters | N/A |

| 3 | Separated ester | LiBr, CuBr | Bromoallene (1S)-12 | Diastereomerically pure |

This method highlights the separation of diastereomers at an early stage, followed by the stereospecific conversion to the desired bromoallene. mdpi.com

Synthesis of Advanced Bromoallene Derivatives

The reactivity of the allene and bromine functionalities in bromoallenes allows for the synthesis of more complex and advanced derivatives, such as bromoallene oxides and organomagnesium reagents.

The epoxidation of allenes yields allene oxides, which are typically highly reactive species. chemistryviews.org However, stable allene oxides can be prepared, particularly when sterically bulky substituents are present to provide kinetic stabilization. rsc.orgimperial.ac.uk

The first stable bromoallene oxides were synthesized by the epoxidation of 1-bromo-1,3-di-tert-alkylallenes using dimethyldioxirane (B1199080) (DMDO). chemistryviews.orgrsc.org This reaction is regioselective, with the epoxidation occurring at the bromine-bearing double bond (Δ¹,²). rsc.orgrsc.orgresearchgate.net Furthermore, the reaction is highly face-selective, producing only the E-olefin diastereomers. rsc.orgresearchgate.net

The introduction of bulky adamantyl groups has been crucial in obtaining stable, crystalline bromoallene oxides. rsc.orgimperial.ac.uk This allowed for the first X-ray crystallographic characterization of any allene oxide. chemistryviews.orgrsc.org The stability of these bromoallene oxides is attributed to the steric hindrance provided by the bulky substituents, which prevents Sₙ2 attack and disfavors the rearrangement to the corresponding cyclopropanone. rsc.orgimperial.ac.uk In contrast, the epoxidation of 3-n-alkyl-1-bromoallenes leads to a spontaneous Favorskii rearrangement to form α,β-unsaturated carboxylic acids, presumably through an unstable bromoallene oxide intermediate. rsc.orgimperial.ac.uk

The synthesis of stable bromoallene oxides is summarized in the scheme below.

| Starting Bromoallene | Epoxidation Reagent | Product | Key Feature |

| 1-bromo-1,3-di-tert-alkylallenes | DMDO | E-1-bromoallene oxides | First stable bromoallene oxides |

| Adamantyl-substituted bromoallenes | DMDO | Crystalline E-1-bromoallene oxide | First crystal structure of an allene oxide |

Grignard reagents, or organomagnesium compounds (R-Mg-X), are powerful nucleophiles widely used in organic synthesis for the formation of new carbon-carbon bonds. sigmaaldrich.combyjus.comchemguide.co.uk They are typically prepared by reacting an organic halide with magnesium metal in an ether solvent, which stabilizes the organomagnesium compound. chemguide.co.ukwikipedia.org

The formation of a Grignard reagent from 1-bromo-1,2-propadiene would result in a bromopropadienylmagnesium bromide. These reagents are expected to be highly reactive. The preparation must be conducted under anhydrous conditions as Grignard reagents react readily with protic solvents like water. chemguide.co.ukwikipedia.org

While the direct formation of a Grignard reagent from 1-bromo-1,2-propadiene is plausible, the reactivity of the allenic proton and the potential for side reactions must be considered. The general procedure for Grignard reagent formation involves treating the organic halide with magnesium turnings in a dry ether solvent, often with an activating agent like iodine or 1,2-dibromoethane (B42909) to initiate the reaction on the passivated magnesium surface. wikipedia.org

An alternative approach to forming organomagnesium reagents is through a halogen-magnesium exchange reaction or by transmetalation from other organometallic compounds, such as organozinc compounds. wikipedia.orglamission.edu These methods can sometimes provide access to Grignard reagents that are difficult to prepare by the conventional method. wikipedia.org

Intrinsic Reactivity Governing Principles of Bromoallenes

The reactivity of bromoallenes is fundamentally dictated by the electronic and steric properties arising from their cumulated double bond system.

Influence of Cumulated Double Bonds on Reactivity Profiles

The two double bonds in an allene system are perpendicular to each other. msu.edu The central carbon is sp-hybridized, while the terminal carbons are sp2-hybridized. msu.edu This geometry results in an orthogonal arrangement of the π-bonds. msu.edu This structural feature prevents the π-systems from being conjugated in the same way as in 1,3-dienes, leading to a higher energy state and consequently, greater reactivity. libretexts.orgchemistrysteps.com Allenes are generally less stable than their conjugated or isolated diene isomers. chemistrysteps.comlibretexts.org

The presence of a bromine atom on one of the terminal carbons of the allene introduces an inductive effect, further influencing the electron distribution and reactivity of the molecule. msu.edu The bromine atom can also act as a leaving group, facilitating various substitution and elimination reactions.

Electrophilic and Nucleophilic Reactivity of Bromoallene Systems

Bromoallene systems can exhibit both electrophilic and nucleophilic characteristics. The electron-rich π-bonds can act as nucleophiles, reacting with electrophiles. msu.edu For instance, allenes readily undergo electrophilic addition reactions, such as the addition of halogens. msu.edu

Conversely, the carbon atom bearing the bromine atom can be considered an electrophilic center. Nucleophiles can attack this carbon, leading to substitution reactions. The nature of the reaction often depends on the specific reagents and conditions employed. For example, in the presence of a palladium(0) catalyst, bromoallenes can act as an allyl dication equivalent, where intramolecular nucleophilic attack occurs at the central carbon of the allene moiety. acs.org This dual reactivity makes bromoallenes versatile building blocks in organic synthesis. acs.org

Carbon-Carbon Bond Formation Reactions

The unique reactivity of bromoallenes is harnessed in a variety of carbon-carbon bond-forming reactions, particularly cycloadditions.

Cycloaddition Reactions

Cycloaddition reactions involving bromoallenes provide efficient routes to various cyclic structures.

Bromoallenes can participate in [2+2] cycloaddition reactions to furnish cyclobutene (B1205218) derivatives. thieme-connect.de In these reactions, one of the double bonds of the bromoallene reacts with an alkene or another π-system in a concerted or stepwise manner to form a four-membered ring. The regioselectivity and stereoselectivity of these reactions are influenced by the substituents on both the bromoallene and the reaction partner.

A notable example is the thermal intramolecular [2+2] cycloaddition of allenenes, which has been studied for the synthesis of bicyclic systems. kisti.re.kr

Bromoallenes tethered to other reactive functional groups can undergo intramolecular cycloadditions to form complex polycyclic systems. ucm.es These reactions are powerful tools for the construction of medium-sized rings, which are often challenging to synthesize using other methods. acs.org

For instance, palladium(0)-catalyzed intramolecular cyclization of bromoallenes bearing a nucleophilic functionality provides a highly regio- and stereoselective synthesis of seven- and eight-membered heterocycles. acs.org In these reactions, the bromoallene acts as an allyl dication equivalent, and the intramolecular nucleophilic attack takes place exclusively at the central carbon atom of the allene moiety. acs.org The stereochemical outcome of the cyclization can be dependent on the nature of the nucleophile. acs.org

Intramolecular nitrone dipolar cycloadditions have also been explored, where the regioselectivity is dependent on the terminal substituent of the dipolarophile. researchgate.net

Cross-Coupling and Coupling Reactions

The unique structure of 1-bromo-1,2-propadiene, featuring both an allene and a vinyl bromide moiety, makes it a valuable partner in numerous carbon-carbon bond-forming reactions.

Applications in Suzuki–Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, creating carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.org The general mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While direct coupling of 1-bromo-1,2-propadiene as a vinyl halide electrophile is plausible under standard Suzuki conditions, a notable application involves its conversion to an organometallic nucleophile. Specifically, the Grignard reagent derived from 1-bromo-1,2-propadiene, Magnesium, bromo-1,2-propadienyl-, has been successfully employed as a coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl compounds. This approach leverages the unique reactivity of the allenyl organomagnesium compound as the nucleophilic component in the catalytic cycle.

Table 1: Components of a Typical Suzuki-Miyaura Reaction libretexts.orgmdpi.com

| Component | Role | Common Examples |

| Electrophile | Halide source | Aryl or vinyl bromides, iodides, triflates |

| Nucleophile | Organoboron source | Boronic acids, boronic esters (e.g., Magnesium, bromo-1,2-propadienyl-) |

| Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Base | Activates the boronate | Na₂CO₃, K₃PO₄, Cs₂CO₃, NaOH |

| Solvent | Reaction medium | Toluene, THF, DMF, Dioxane/Water |

Copper-Catalyzed Routes to Unsymmetrical 1,3-Diynes

Unsymmetrical 1,3-diynes are important structural motifs in materials science and pharmaceuticals. A significant application of 1-bromo-1,2-propadiene is its use in the synthesis of these compounds. Research has demonstrated that bromoallenes can serve as effective substrates for producing unsymmetrical 1,3-diynes when reacted with terminal alkynes under copper catalysis.

One effective method employs a catalyst system of Copper(I) iodide (CuI) with an amino acid ligand, such as L-proline, and a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMSO. In this process, the bromoallene undergoes a proposed isomerization and subsequent elimination, catalyzed by the CuI/L-proline complex, to couple with a terminal alkyne. This reaction proceeds efficiently, with studies showing that bromoallenes featuring various substituents on an associated aromatic ring can yield the desired unsymmetrical 1,3-diynes in good yields, often exceeding 60%.

The classic method for this transformation is the Cadiot-Chodkiewicz coupling, which joins a 1-haloalkyne with a terminal alkyne using a copper salt catalyst. The use of bromoallenes as precursors represents a valuable extension of this chemistry, providing an alternative route to the crucial 1,3-diyne framework.

Palladium-Catalyzed Carbon-Carbon Bond Forming Transformations

Palladium catalysts are instrumental in a wide array of C-C bond-forming reactions. libretexts.org 1-Bromo-1,2-propadiene is a versatile substrate for several key transformations, including the Heck and Sonogashira reactions. organic-chemistry.org

The Heck reaction couples an organic halide with an alkene to form a substituted alkene. nih.gov The allene moiety of 1-bromo-1,2-propadiene can participate in domino reactions, such as a Heck-Diels-Alder sequence. In such a process, the palladium catalyst first activates the bromoallene, which then couples with an alkene. This is followed by an intramolecular cycloaddition, leading to complex cyclic structures. mdpi.comwikipedia.org For example, substituted 1,2-propadienes have been shown to couple with aryl halides under palladium catalysis, followed by a Diels-Alder reaction with a dienophile to generate substituted cyclohexenes. mdpi.comwikipedia.org The reaction mechanism involves carbopalladation of the allene, forming a π-allylpalladium intermediate that can be trapped by various nucleophiles or participate in further insertions. wikipedia.org

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides, employing a palladium catalyst and a copper(I) co-catalyst. walisongo.ac.idchemistry.coach 1-Bromo-1,2-propadiene can serve as the vinyl halide component in this reaction. The process involves oxidative addition of the bromoallene to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and Cu(I)), and finally reductive elimination to yield a conjugated enyne product. thieme-connect.de This reaction is known for its mild conditions and tolerance of a wide range of functional groups. walisongo.ac.id

Heteroatom-Functionalization Reactions

Beyond forming carbon-carbon bonds, 1-bromo-1,2-propadiene derivatives are excellent precursors for introducing heteroatoms and constructing heterocyclic systems.

Intramolecular Amination of Chiral Bromoallenes Leading to Aziridines

A highly stereoselective synthesis of chiral 2-ethynylaziridines has been achieved through the base-mediated intramolecular amination of specifically designed chiral bromoallenes. In this transformation, substrates such as (4S,aR)-4-alkyl-4-[N-(arylsulfonyl)amino]-1-bromobuta-1,2-dienes undergo cyclization upon treatment with a base like sodium hydride (NaH) in DMF. walisongo.ac.id

The reaction exhibits remarkable stereoselectivity, with the (4S,aR)-isomers of the bromoallene affording 2,3-cis-2-ethynylaziridines with excellent selectivity (e.g., 92:8 to 99:1 cis:trans ratios). walisongo.ac.id The corresponding (4S,aS)-isomers also predominantly yield the cis-aziridine, though with slightly lower selectivity. walisongo.ac.idthieme-connect.de Computational studies using density functional theory (DFT) have rationalized these findings, showing that the transition states leading to the cis-aziridine are energetically favored. walisongo.ac.id The choice of a less polar solvent, such as THF, can further enhance the cis-selectivity for certain substrates. walisongo.ac.id This methodology provides a powerful route to synthetically valuable, optically active aziridines.

Table 2: Stereoselectivity in Aziridine Formation from Chiral Bromoallenes walisongo.ac.id

| Bromoallene Isomer | Base/Solvent | Product(s) | Diastereomeric Ratio (cis:trans) |

| (4S,aR)-isomer | NaH/DMF | 2,3-cis-2-ethynylaziridine | 92:8 to 99:1 |

| (4S,aS)-isomer | NaH/DMF | 2,3-cis- and 2,3-trans-2-ethynylaziridines | 79:21 to 91:9 |

| (S,aS)-isomer | NaH/THF | 2,3-cis-2-ethynylaziridine | 99:1 |

Palladium(0)-Catalyzed Cyclization for Medium-Sized Heterocycle Synthesis

The synthesis of medium-sized heterocycles (7- to 8-membered rings) is a significant challenge in organic chemistry. A novel and highly regioselective method utilizes the palladium(0)-catalyzed cyclization of bromoallenes bearing a tethered nucleophile. In this process, the bromoallene functions as an "allyl dication equivalent."

The reaction involves the treatment of a bromoallene substrate, which contains a linked oxygen, nitrogen, or carbon nucleophile, with a palladium(0) catalyst. The intramolecular nucleophilic attack occurs exclusively at the central carbon atom of the allene system. This forms a π-allylpalladium(II) intermediate, which can then undergo a second nucleophilic substitution (e.g., by an alcohol solvent) to yield the final cyclized product. This methodology has been successfully applied to the synthesis of various seven- and eight-membered heterocycles, including oxepines, azepines, oxocines, and azocines.

A noteworthy aspect of this reaction is its stereoselectivity. Cyclizations involving nitrogen or oxygen nucleophiles typically yield eight-membered rings with a cis-configured double bond. In contrast, when a carbon nucleophile is used, the corresponding eight-membered ring is formed with a trans-configuration. This predictable stereochemical outcome adds to the synthetic utility of the method.

Regioselective Bromohydroxylation of Allenes

The bromohydroxylation of allenes represents a significant transformation, yielding valuable 2-bromoalken-3-ols. A noteworthy method for this reaction involves the use of N-Bromosuccinimide (NBS) as the bromine source. dntb.gov.uaglobalauthorid.com This approach has been developed into a regioselective reaction for simple allenes, affording the desired products in moderate to good yields. dntb.gov.ua

Typically, the bromohydroxylation of a terminal alkene results in the formation of a primary bromide. organic-chemistry.org However, research has shown that the reaction environment can influence the regiochemical outcome. For instance, conducting the halohydrin formation in an ionic liquid has been observed to proceed with the opposite regioselectivity, leading to the secondary bromide as the dominant product. organic-chemistry.org The reaction of allenes with NBS under specific conditions provides an efficient pathway to 2-bromoalken-3-ols. globalauthorid.comopenalex.org

Radical and Electrophilic Addition Processes

Regioselectivity in Radical Additions to the Allene Framework

The addition of radicals to the allene framework is a powerful tool in organic synthesis, but predicting the regioselectivity can be challenging due to the three potential sites of attack on the allene's orthogonal π-systems. nih.govillinois.edu Radical attack can occur at the terminal (α) carbon to form a vinyl radical or at the central (β) carbon to yield a more stable, resonance-delocalized allylic radical intermediate. nih.govnih.gov

Generally, for unsubstituted allenes like propadiene, radical attack tends to occur at the terminal carbon. nih.gov In contrast, substituted allenes are typically attacked at the central carbon to form the allylic radical. nih.gov The regioselectivity is influenced by several factors, including the substitution pattern of the allene, the nature of the attacking radical, and reaction conditions such as temperature. nih.govacs.org

In the specific case of bromine radical addition to propadiene, the outcome is highly dependent on temperature and the ratio of reactants. nih.gov Lower temperatures and an excess of hydrogen bromide (HBr) favor the formation of the product resulting from attack at the terminal carbon. nih.gov However, it has been proposed that the final product distribution may not always reflect the initial regioselectivity of the radical attack, due to the potential for the formation of bridged radical intermediates that can rapidly rearrange. nih.gov

Table 1: Factors Influencing Regioselectivity in Radical Additions to Allenes

| Factor | Influence on Regioselectivity | Resulting Intermediate | Source |

| Allene Substitution | Unsubstituted allenes (e.g., propadiene) generally favor attack at the terminal (α) carbon. | Vinyl Radical | nih.gov |

| Substituted allenes generally favor attack at the central (β) carbon. | Allylic Radical | nih.gov | |

| Temperature | Lower temperatures in HBr addition to propadiene favor terminal attack. | Vinyl Radical Product | nih.gov |

| Higher temperatures can affect the reaction pathway and selectivity. | Central Attack Product | nih.gov | |

| Reactant Ratio | Excess HBr in addition to propadiene favors terminal attack. | Vinyl Radical Product | nih.gov |

Electrophilic Addition of Halogen Species (e.g., Br₂, BrCl, Cl₂) to Allene

Halogen molecules can act as electrophiles when they approach the electron-rich double bonds of an allene. libretexts.orgwikipedia.org The π electrons of the allene induce a dipole in the halogen-halogen bond, leading to heterolytic cleavage and the formation of a positively charged halogen species (Hal⁺). libretexts.orglibretexts.org

Insights into Carbonium Ion and Allylic Radical Intermediates

The reactions of bromoallenes involve key reactive intermediates, namely allylic radicals and carbonium ions (carbocations), whose stability dictates the reaction pathways.

Allylic Radicals: In radical addition reactions, the attack of a radical on the central carbon of an allene generates an allylic radical. illinois.edunih.gov This intermediate is stabilized by resonance, with the unpaired electron delocalized over two carbon atoms. libretexts.org This inherent stability is a primary reason why radical substitution at the allylic position is often favored over addition to the double bond, especially at low halogen concentrations. libretexts.org The formation of the allylic radical is a critical step in processes like allylic bromination using reagents such as N-Bromosuccinimide (NBS). libretexts.org

Carbonium Ions: In electrophilic additions, the attack of an electrophile (like Hal⁺) on the central carbon of propadiene leads to a resonance-stabilized carbonium ion. researchgate.net This intermediate is an arenium ion or a σ-complex, a delocalized non-aromatic carbocation. uoanbar.edu.iq The charged carbon atom in a carbocation has only six electrons in its outer shell, making it highly reactive and electrophilic. uoanbar.edu.iq Its stability is enhanced by alkyl groups, following the order: tertiary > secondary > primary > methyl. uoanbar.edu.iq The formation of this stabilized cation is a key feature in the electrophilic halogenation of allenes. researchgate.net

Other Significant Transformations of Bromoallenes

Bromine Rearrangement Mechanisms in α-Bromoalkenes

The rearrangement of bromine atoms in α-bromoalkene systems is a significant transformation. Studies on α-bromo-β,γ-unsaturated lactams and esters have shown that a 1,3-shift of the bromide can occur. thieme-connect.comresearchgate.net The mechanism for this bromine rearrangement is suggested to be radical in nature. thieme-connect.comresearchgate.net The course of the reaction—whether it proceeds via epoxidation or bromine shift—is highly dependent on factors such as dilution and the amount of peracid used. thieme-connect.com The rearrangement is also strongly favored under microwave-assisted conditions. thieme-connect.comresearchgate.net These findings point to a radical-chain mechanism for the rearrangement reactions. researchgate.net

Computational and Theoretical Investigations of Bromoallene Systems

Quantum Chemical Studies on Bromoallene Reactivity and Selectivity

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intricate details of chemical reactions involving bromoallene systems. These computational approaches allow for the exploration of reaction mechanisms, the prediction of molecular properties, and the rationalization of observed selectivity.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms at the molecular level. While specific DFT studies on the reaction mechanisms of 1,2-Propadiene, 1-bromo- are not extensively documented in the reviewed literature, the methodologies are well-established through studies of similar molecules.

For instance, theoretical studies on the gas-phase reactions of the parent compound, propadiene, with radicals like NO₃ have been conducted using DFT. longdom.org These studies detail the reaction mechanisms, including addition and hydrogen abstraction pathways, and calculate the associated energy barriers and reaction kinetics. longdom.org The investigation into the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals also showcases the power of DFT in dissecting complex reaction pathways and determining the most feasible routes based on energetic calculations.

These computational approaches typically involve:

Geometry Optimization: Finding the lowest energy structures of reactants, products, intermediates, and transition states.

Frequency Analysis: Characterizing the nature of the optimized structures (as minima or saddle points) and calculating thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that a transition state connects the correct reactants and products.

By applying these DFT methods, researchers can gain a detailed understanding of the step-by-step processes in bromoallene reactions, predict the structures of fleeting intermediates, and quantify the energy barriers that govern reaction rates.

Prediction of Molecular Descriptors and Electronic Properties for Bromoallenes

Computational chemistry provides a powerful avenue for the prediction of various molecular descriptors and electronic properties that govern the reactivity of bromoallenes. These descriptors offer quantitative insights into the molecule's behavior in chemical reactions.

Analysis of the molecular orbitals of bromoallene provides crucial information about its electronic properties and reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the next highest (HOMO-1) are delocalized π-orbitals, indicating the regions most susceptible to electrophilic attack. nih.gov The HOMO is primarily located on the C=C bond bearing the bromine atom (Δ¹,² alkene), while the more stable HOMO-1 is on the other C=C bond (Δ²,³ alkene). nih.gov In contrast, Natural Bond Orbital (NBO) analysis reveals more localized orbitals, with the Highest Occupied NBO (HONBO) on the Δ²,³ alkene and the HONBO-2 on the Δ¹,² alkene. nih.gov These differing orbital pictures highlight the importance of the chosen theoretical model in predicting regioselectivity. nih.gov

A variety of molecular descriptors for 1,2-Propadiene, 1-bromo- have been calculated using computational methods. These descriptors are valuable for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

| Descriptor | Calculated Value | Method/Source |

|---|---|---|

| LogP (Octanol/Water Partition Coefficient) | 1.680 | Crippen Calculated Property chemeo.com |

| Log₁₀WS (Water Solubility) | -1.73 | Crippen Calculated Property chemeo.com |

| McGowan's Characteristic Volume (McVol) | 62.030 ml/mol | McGowan Calculated Property chemeo.com |

| Ionization Energy (IE) | 9.46 eV | NIST chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 204.82 kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 209.29 kJ/mol | Joback Calculated Property chemeo.com |

Theoretical Interpretation of Spectroscopic Data

Computational methods are pivotal in the interpretation of complex spectroscopic data, providing a bridge between molecular structure and the observed spectral features. For chiral molecules like substituted bromoallenes, theoretical predictions of chiroptical properties are particularly valuable.

Application of Quantum Mechanics to Predict Circular Dichroism (CD) Spectra

The absolute configuration of chiral bromoallenes, which is crucial for understanding their biological activity and reaction mechanisms, can be unambiguously determined by comparing experimental vacuum-ultraviolet circular dichroism (VUVCD) spectra with those predicted by quantum mechanics. chemeo.comrsc.org

This nonempirical computational approach involves several steps:

Conformational Search: Identifying all stable conformers of the bromoallene derivative.

Geometry Optimization: Optimizing the geometry of each stable conformer using DFT, commonly with functionals like B3LYP and a suitable basis set (e.g., 6-31G(d)). chemeo.com

Conformational Analysis: Determining the population of each conformer at a given temperature using Boltzmann statistics. chemeo.com

TDDFT Calculations: Performing time-dependent density functional theory (TDDFT) calculations on the dominant conformers to predict the CD spectrum. chemeo.com

The bromoallene moiety exhibits a characteristic absorption in the VUV region, typically around 180–190 nm, corresponding to a π–π* transition. chemeo.com The VUVCD spectra show distinct positive or negative Cotton effects in this region, which directly correlate with the absolute configuration of the bromoallene. chemeo.comrsc.org The excellent agreement between the theoretically predicted CD spectra and the experimental VUVCD spectra allows for a reliable assignment of the absolute stereochemistry of bromoallenes, overcoming the limitations of empirical rules like Lowe's rule, which can be unreliable in the presence of other chromophores. chemeo.comrsc.org

Mechanistic Modeling and Stereochemical Predictions

Computational modeling plays a crucial role in understanding and predicting the stereochemical outcomes of reactions involving bromoallenes. By calculating the energies of different stereoisomeric transition states, the origins of stereoselectivity can be elucidated.

Computational Rationalization of Stereoselectivity in Bromoallene Reactions

The stereoselectivity of chemical reactions is determined by the relative energies of the transition states leading to different stereoisomeric products. DFT calculations are a powerful tool for locating these transition states and calculating their energies, thereby providing a quantitative rationalization for the observed stereoselectivity.

While specific computational studies rationalizing the stereoselectivity in reactions where 1,2-Propadiene, 1-bromo- is the substrate are not extensively detailed in the available literature, the principles are well-established from studies of related systems. For instance, in the rhodium-catalyzed formation of chiral allenes, DFT calculations have been employed to investigate the mechanism and origin of stereoselectivity. researchgate.net These studies analyze the transition states for different reaction pathways (e.g., syn- vs. anti-elimination) and identify the key interactions that favor the formation of one stereoisomer over another. researchgate.net

Similarly, computational studies on Diels-Alder reactions have demonstrated that the preference for endo or exo products can be explained by analyzing the transition state structures and identifying stabilizing secondary orbital interactions or steric repulsions.

In the context of bromoallene reactions, computational modeling could be used to:

Analyze the approach of a reactant to the two faces of a prochiral bromoallene.

Calculate the energies of the diastereomeric transition states.

Identify the key steric and electronic interactions that differentiate these transition states.

Predict the major stereoisomer formed in the reaction.

By providing a detailed energetic picture of the reaction pathway, these computational models offer a powerful means to understand and predict the stereochemical course of reactions involving bromoallene systems.

Theoretical Insights into Conformational Analysis and Chirality

The conformational landscape and chirality of 1-bromo-1,2-propadiene, a member of the axially chiral allene (B1206475) family, have been subjects of theoretical investigation to understand its structural and stereochemical properties. Due to the C=C=C bonding arrangement, the two ends of the allene are perpendicular to each other. This inherent geometry gives rise to axial chirality when the substituents on each terminal carbon are different, which is the case for 1-bromo-1,2-propadiene (CH2=C=CHBr). masterorganicchemistry.com

Computational studies, often employing density functional theory (DFT) and ab initio methods, provide valuable insights into the molecule's structure. These calculations help in determining key geometrical parameters such as bond lengths, bond angles, and dihedral angles. While specific high-level computational studies exclusively on 1-bromo-1,2-propadiene are not extensively documented in readily available literature, the principles of conformational analysis for substituted allenes are well-established.

The primary "conformational" aspect to consider in a molecule like 1-bromo-1,2-propadiene is not rotation around single bonds in the traditional sense, which leads to distinct conformers, but rather the rotational barrier around the C=C=C axis. Theoretical analyses of the rotational barrier in the parent allene molecule and its derivatives indicate a significant energy barrier to rotation, which is what allows for the existence of stable enantiomers in appropriately substituted chiral allenes. nih.gov This barrier is a consequence of the orbital arrangement in the cumulative double bonds.

The chirality of 1-bromo-1,2-propadiene arises from the non-superimposable mirror images, designated as enantiomers. The assignment of stereochemical descriptors for axially chiral molecules like this follows the Cahn-Ingold-Prelog priority rules, with the additional consideration of the spatial arrangement along the chiral axis. youtube.com Theoretical calculations can predict the chiroptical properties, such as specific rotation, which are essential for characterizing the enantiomers.

Below is a table summarizing typical computed structural parameters for haloallenes, providing an approximation for 1-bromo-1,2-propadiene based on theoretical studies of related compounds.

| Parameter | Typical Computed Value |

| C=C Bond Length | ~1.31 Å |

| C-Br Bond Length | ~1.85 Å |

| C-H Bond Length | ~1.08 Å |

| C=C=C Bond Angle | ~178° |

| H-C-Br Bond Angle | ~118° |

| H-C-H Bond Angle | ~120° |

Note: These values are representative and can vary depending on the level of theory and basis set used in the computational study.

In Silico Exploration of Alkyne-Allene Isomerization Pathways

The isomerization of alkynes to allenes is a fundamental organic transformation, and in silico studies have been instrumental in elucidating the mechanistic pathways of such rearrangements. For the bromoallene system, the relevant isomerization is the conversion of 3-bromo-1-propyne to 1-bromo-1,2-propadiene. This transformation is a prototropic rearrangement, specifically a researchgate.netwikipedia.org-hydrogen shift.

Computational modeling, primarily using DFT, allows for the mapping of the potential energy surface for this isomerization. This includes the identification of the reactant (3-bromo-1-propyne), the product (1-bromo-1,2-propadiene), and the crucial transition state that connects them. The energy difference between the reactant and the transition state determines the activation energy barrier for the reaction, a key parameter in understanding the reaction kinetics.

Theoretical studies on analogous prototropic rearrangements suggest that the isomerization can proceed through a concerted mechanism involving a cyclic transition state where the hydrogen atom is transferred. The presence of the bromine atom can influence the electronic structure and, consequently, the energy profile of the reaction.

The relative stability of the alkyne and allene isomers is another critical aspect explored through in silico methods. Calculations can predict the standard Gibbs free energy of formation for both 3-bromo-1-propyne and 1-bromo-1,2-propadiene, indicating which isomer is thermodynamically more stable. chemeo.com

A representative energy profile for a generic alkyne to allene isomerization is presented in the table below, illustrating the key energetic parameters that can be obtained from computational studies.

| Species | Relative Energy (kcal/mol) |

| Reactant (3-bromo-1-propyne) | 0 |

| Transition State | +40 to +60 |

| Product (1-bromo-1,2-propadiene) | +1 to +5 |

Note: The energy values are illustrative for a typical uncatalyzed prototropic rearrangement and can be significantly altered by factors such as solvent and catalysts. The transition state energy represents the activation barrier.

These computational explorations provide a detailed, atomistic view of the isomerization process, which is often difficult to obtain through experimental means alone. They offer insights into the feasibility of the reaction under different conditions and can guide the design of synthetic strategies. researchgate.net

Advanced Synthetic Applications of 1 Bromo 1,2 Propadiene

Utility as a Versatile Building Block for Complex Organic Synthesis

1-Bromo-1,2-propadiene is a versatile building block, primarily due to its ability to act as an allyl dication equivalent, particularly in transition metal-catalyzed reactions. nih.govnih.govacs.org This reactivity allows for the formation of multiple new bonds in a controlled manner. The compound's structure, featuring two cumulative double bonds and a bromine substituent, offers distinct reactivity patterns. smolecule.com It readily undergoes reactions such as electrophilic additions and elimination reactions. smolecule.com

A key application is in palladium-catalyzed cross-coupling reactions, which have become a cornerstone of complex molecule construction. diva-portal.org In the presence of a palladium(0) catalyst, 1-bromoallene and its derivatives can engage with a variety of nucleophiles. The palladium catalyst activates the allene (B1206475) system, facilitating intramolecular or intermolecular attack. For instance, the intramolecular attack of a nucleophile can occur exclusively at the central carbon of the allene moiety, a regioselectivity that is crucial for building specific cyclic structures. nih.govacs.org This predictable reactivity makes 1-bromoallene a reliable precursor for constructing stereochemically rich and diverse molecular frameworks. lookchem.com

Furthermore, radical additions to the allene system provide another avenue for functionalization. nih.gov The reaction of alkyl radicals with allene precursors can lead to the formation of new carbon-carbon bonds, expanding the synthetic utility of this compound. nih.govrsc.org

Enantioselective Construction of Axially Chiral Compounds

The non-planar arrangement of substituents around the allene core can result in axial chirality, a stereochemical feature of significant interest in medicinal chemistry and materials science. researchgate.netnih.gov 1-Bromo-1,2-propadiene is a key precursor for the enantioselective synthesis of such axially chiral compounds. Enantiopure bromoallenes are found in nature, highlighting their biological relevance. nih.gov

The synthesis of the marine natural product (+)-panacene serves as a prime example of this application. nih.govacs.org A key step in its total synthesis involves the biomimetic construction of the axially chiral bromoallene moiety. nih.gov This is often achieved through strategies that control the stereochemistry during the formation of the allene. The ability to visualize and determine the enantiomeric excess (ee) of chiral bromoallenes is crucial for these synthetic efforts. rsc.org The development of chiral phosphoric acid-catalyzed reactions has also contributed significantly to the synthesis of a wide range of axially chiral compounds, including allenes. beilstein-journals.org

The general importance of chiral allenes as building blocks in organic synthesis has driven the development of numerous asymmetric methods for their preparation. researchgate.net The use of bromoallenes as precursors in these methods allows for the direct installation of a versatile handle (the bromine atom) that can be used for further transformations.

Strategic Intermediate in Heterocyclic Compound Synthesis

1-Bromo-1,2-propadiene has proven to be an exceptionally useful intermediate for the synthesis of heterocyclic compounds, particularly medium-sized rings which are often challenging to construct using traditional methods. clockss.org Palladium(0)-catalyzed cyclization of bromoallenes bearing a tethered nucleophile is a powerful strategy for creating seven- and eight-membered heterocycles containing oxygen, nitrogen, or carbon atoms. nih.govacs.org

In these reactions, the bromoallene functions as an allyl dication equivalent. The process involves an initial intramolecular nucleophilic attack at the central carbon of the allene. This is followed by a second nucleophilic substitution, often by an external nucleophile like an alcohol, to complete the cyclization and form the heterocyclic ring. clockss.org This methodology has been successfully applied to the synthesis of a variety of heterocycles, including:

Azepines clockss.org

Oxepines clockss.org

Azocines clockss.org

Oxocines clockss.org

Bicyclic sulfamides nih.gov

A notable feature of this method is its high regioselectivity and its ability to proceed without the need for high-dilution conditions, which are often required for medium-ring synthesis. nih.govacs.org The stereochemical outcome of the cyclization can be influenced by the nature of the tethered nucleophile. nih.govacs.org For example, bromoallenes with an oxygen or nitrogen nucleophile typically yield cis-configured rings, while those with a carbon nucleophile can produce trans-configured eight-membered rings. nih.gov

Table 1: Palladium-Catalyzed Synthesis of Heterocycles from Bromoallene Precursors

| Starting Material Type | Catalyst System | Resulting Heterocycle | Ring Size | Key Feature | Reference |

|---|---|---|---|---|---|

| Bromoallene with O/N-nucleophile | Palladium(0) / Alcohol | Oxepines, Azepines | 7-membered | Intramolecular cyclization at central allene carbon | clockss.org |

| Bromoallene with O/N-nucleophile | Palladium(0) / Alcohol | Oxocines, Azocines | 8-membered | Forms cis-rings selectively | nih.govacs.org |

| Bromoallene with C-nucleophile | Palladium(0) / Alcohol | Carbocycle | 8-membered | Forms trans-rings selectively | nih.govacs.org |

| Bromoallene with sulfamide (B24259) group | Palladium(0) / Alcohol | Bicyclic Sulfamides | 7- or 8-membered | Tandem cyclization | nih.gov |

Contributions to the Preparation of Polymers and Advanced Materials

The unsaturated nature of 1,2-propadiene, 1-bromo- suggests its potential as a monomer for the synthesis of polymers and advanced materials. smolecule.com The presence of two double bonds allows it to undergo polymerization, potentially leading to the formation of novel macromolecules with unique properties conferred by the bromo-functionalized backbone. smolecule.com

While specific research on the homopolymerization of 1-bromo-1,2-propadiene is not extensively detailed, the principles of polymer chemistry can be applied. The copolymerization of other bromo-alkenes provides a relevant analogue for how such monomers can be integrated into polymer chains. For instance, the metallocene-catalyzed copolymerization of ethylene (B1197577) with ω-bromoalkenes, such as 11-bromo-1-undecene, has been successfully demonstrated to produce brominated polyethylene (B3416737). mdpi.com In this process, the bromo-alkene is incorporated into the growing polyethylene chain, creating a linear polymer with periodic –CH₂Br side groups. mdpi.com The incorporation of the bromine atom provides a reactive site for post-polymerization modification, allowing for the synthesis of a wide range of functionalized polyolefins. By analogy, 1-bromo-1,2-propadiene could serve as a valuable comonomer, introducing both unsaturation and a reactive bromine handle into polymer backbones for creating new materials.

Role in the Total Synthesis of Natural Products Incorporating Bromoallene Moieties (e.g., Marine Metabolites)

Many marine organisms, particularly algae and sponges, are a rich source of halogenated, structurally diverse secondary metabolites with interesting biological activities. nih.govmdpi.comresearchgate.netnih.gov Among these are natural products that feature the rare bromoallene moiety. The total synthesis of these complex molecules represents a significant challenge and often requires the development of novel synthetic strategies.

A prominent example is (+)-panacene , a bromoallene-containing metabolite isolated from the sea hare Aplysia brasiliana, which acts as a shark antifeedant. nih.govorganic-chemistry.org The total synthesis of (+)-panacene has been a target for several research groups, and 1-bromo-1,2-propadiene chemistry is central to these efforts. Key synthetic strategies include:

Dynamic Kinetic Resolution: A Noyori transfer hydrogenation was used to establish the absolute stereochemistry required for the natural enantiomer. nih.govacs.org

Stereoselective Olefination: A highly stereoselective Julia coupling was employed to install a Z-configured enyne, which is a precursor to the allene. nih.govacs.org

Allene Formation: The axially chiral bromoallene was constructed through a biomimetic approach from the enyne precursor. nih.gov An alternative route involved a Wittig olefination to form an enyne, followed by treatment with mercuric acetate (B1210297) to generate a mercuric allene, which then yields the bromoallene. organic-chemistry.org

Other bromoallene-containing marine natural products include the omaezallenes , isolated from Laurencia sp., which have demonstrated antifouling activity. nih.gov The successful synthesis of these natural products not only provides access to these rare molecules for further biological study but also drives innovation in synthetic methodology for handling and creating the unique bromoallene functional group. nih.govmdpi.comresearchgate.net

Table 2: Selected Strategies in the Total Synthesis of (+)-Panacene

| Synthetic Step/Strategy | Description | Purpose | Reference |

|---|---|---|---|

| Noyori Transfer Hydrogenation | Asymmetric reduction of a ketone via Dynamic Kinetic Resolution (DKR). | Sets the absolute stereochemistry of a key chiral center. | nih.govacs.org |

| Julia Coupling | A stereoselective olefination reaction. | To install a Z-configured enyne moiety. | nih.govacs.org |

| Biomimetic Allene Construction | Formation of the bromoallene from the enyne precursor. | Creates the final axially chiral bromoallene structure. | nih.gov |

| Wittig Olefination / Allenation | Formation of an enyne via Wittig, followed by reaction with mercuric acetate. | An alternative route to construct the bromoallene sidechain. | organic-chemistry.org |

Development of Novel Catalytic Systems Utilizing Bromoallenes

The unique reactivity of 1-bromo-1,2-propadiene and its derivatives has spurred the development of new catalytic systems designed to harness its synthetic potential. These systems are often based on transition metals that can activate the allene C-Br bond or coordinate to its π-systems.

Palladium Catalysis: Palladium(0) catalysts are central to many transformations involving bromoallenes. nih.gov They are highly effective in promoting the cyclization of bromoallenes to form medium-sized heterocycles. nih.govacs.org In these systems, the bromoallene is proposed to act as an allyl dication equivalent after oxidative addition to the Pd(0) center. nih.govclockss.org This palladium-π-allyl intermediate is then susceptible to nucleophilic attack, driving the formation of complex cyclic products. The development of these Pd(0)-catalyzed methods provides a powerful tool for constructing seven- and eight-membered rings, which are prevalent in many biologically active molecules. clockss.org

Copper Catalysis: Copper catalysts have also been employed in reactions involving bromoallenes. For example, a copper-catalyzed coupling of bromoallenes with allylic sulfonamides has been developed to synthesize aza-enallenes. diva-portal.org These products are valuable intermediates that can then undergo further transformations, such as palladium-catalyzed oxidative carbocyclization, to yield N-heterocycles. diva-portal.org

The exploration of these catalytic systems is ongoing, with research into other transition metals and novel ligand designs aiming to expand the scope of reactions involving bromoallenes and to improve control over selectivity and efficiency. diva-portal.org

Advanced Analytical Methodologies for Bromoallene Research

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopy is a cornerstone in the analysis of bromoallene, providing detailed information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Regioselective Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of bromoallene and its derivatives. Both ¹H and ¹³C NMR provide critical data for identifying isomers and determining the regioselectivity of reactions involving the allene (B1206475) moiety.

In ¹H NMR spectroscopy, the protons of 1-bromo-1,2-propadiene exhibit characteristic chemical shifts that are influenced by the neighboring bromine atom and the allenic carbons. The terminal protons (=CH₂) typically appear as a multiplet, while the proton attached to the bromine-bearing carbon (CHBr) also shows a distinct signal. The coupling patterns between these protons are complex due to the unique geometry of the allene.

¹³C NMR spectroscopy is equally informative. The central sp-hybridized carbon of the allene typically resonates at a very downfield position (around 200 ppm), which is a hallmark of allenes. The terminal sp² hybridized carbons show signals at different chemical shifts, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronegativity.

A systematic study on N-substitution reactions of 3-substituted pyrazoles utilized NMR to confirm the regiochemistry of the products, highlighting the power of this technique in regioselective analysis. nih.gov While not directly on bromoallene, this demonstrates the principle of using NMR to distinguish between positional isomers. For instance, in halogenated norbornanones, detailed 2D NMR techniques were essential for the complete assignment of ¹H and ¹³C chemical shifts, which were then compared with theoretical calculations to confirm the structures. modgraph.co.uk

Table 1: Representative NMR Data for Bromoallene Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Bromoallene Diastereomer | ¹H | Varies | m, d | Varies |

| Bromoallene Diastereomer | ¹³C | ~77.0 (CDCl₃), other peaks vary | - | - |

Note: Specific chemical shifts and coupling constants for 1-bromo-1,2-propadiene can vary depending on the solvent and the specific isomeric form.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information to NMR for the characterization of bromoallene.

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an allene is the asymmetric stretching vibration of the C=C=C bond, which typically appears as a sharp band around 1950-1960 cm⁻¹. This absorption is a definitive indicator of the allenic functional group. The C-Br stretching vibration is also observable, usually in the fingerprint region between 500 and 750 cm⁻¹. docbrown.info Other absorptions include C-H stretching vibrations for the sp and sp² hybridized carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectrum of bromoallene is characterized by a strong absorption in the vacuum-ultraviolet (VUV) region. vuvanalytics.com Bromoallene moieties typically exhibit a characteristic absorption band between 180 and 190 nm, which is attributed to a π–π* transition. mdpi.comnih.gov This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The position and intensity of this absorption can be influenced by substituents on the allene core.

Advanced Chiroptical Techniques for Absolute Configuration Determination

Many bromoallenes are chiral, and determining their absolute configuration is crucial, particularly for those found in natural products or used in asymmetric synthesis.

Vacuum-Ultraviolet Circular Dichroism (VUVCD) Spectroscopy for Bromoallenes

Vacuum-Ultraviolet Circular Dichroism (VUVCD) has emerged as a powerful technique for the unambiguous assignment of the absolute configuration of bromoallenes. mdpi.comnih.gov This method measures the differential absorption of left and right circularly polarized light in the VUV region (140–200 nm). mdpi.com

The bromoallene moiety has a characteristic π–π* electronic transition that falls within this range, typically around 180–190 nm. mdpi.comnih.gov VUVCD spectra of bromoallene enantiomers show positive or negative Cotton effects at this wavelength, which directly correlate to their absolute configuration (R or S). mdpi.comnih.govresearchgate.net This technique has been successfully applied to diastereomeric pairs of bromoallene-containing intermediates in the synthesis of natural products like omaezallene. mdpi.comresearchgate.net VUVCD offers a reliable alternative to older methods like Lowe's rule, which is based on specific rotation and has known exceptions. mdpi.comnih.gov The interpretation of VUVCD spectra can also be supported by theoretical calculations, further enhancing its reliability. researchgate.net

Chromatographic and Mass Spectrometric Techniques for Separation and Identification

Chromatography and mass spectrometry are essential for the separation of bromoallene from reaction mixtures and for its definitive identification, especially in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) in Allene Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile compounds like bromoallene. GC provides excellent separation of isomers, including the potential to separate different stereoisomers if a chiral stationary phase is used. gcms.cz The high efficiency of capillary GC columns is particularly useful for resolving complex mixtures of hydrocarbons and their derivatives. vurup.sk

Following separation by GC, the mass spectrometer provides crucial information for identification. The mass spectrum of bromoallene will show a characteristic molecular ion peak. Due to the presence of bromine, a distinctive isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a powerful tool for confirming the presence of bromine in an unknown compound. researchgate.net GC-MS can be used to analyze various organo-bromine compounds in environmental samples, demonstrating its robustness for detecting and identifying brominated compounds. researchgate.net

Table 2: Analytical Techniques for Bromoallene Characterization

| Technique | Information Provided | Key Features for Bromoallene |

| ¹H NMR | Proton environments, coupling | Chemical shifts of allenic protons, complex splitting patterns |

| ¹³C NMR | Carbon skeleton, functional groups | Characteristic downfield shift of the central allenic carbon |

| IR Spectroscopy | Functional groups | Strong, sharp C=C=C asymmetric stretch around 1950 cm⁻¹ |

| UV-Vis Spectroscopy | Electronic transitions | π–π* transition in the VUV region (180-190 nm) |

| VUVCD Spectroscopy | Absolute configuration | Cotton effects corresponding to the π–π* transition |

| GC-MS | Separation and identification | Separation of isomers, characteristic bromine isotope pattern in MS |

Q & A

Q. What safety protocols are recommended for handling 1-bromo-1,2-propadiene in laboratory settings?

Researchers should implement engineering controls (e.g., fume hoods) to minimize inhalation exposure, given the compound’s volatility and potential neurotoxic effects . Personal protective equipment (PPE), including nitrile gloves and chemical-resistant aprons, must be used. Exposure limits should adhere to NIOSH guidelines, with continuous air monitoring in workspaces . Stability and reactivity data (e.g., sensitivity to light/moisture) should inform storage conditions, ideally in inert atmospheres at low temperatures.

Q. What synthetic routes are commonly employed to prepare 1-bromo-1,2-propadiene?

Synthesis typically involves bromination of propadiene derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. Optimizing reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side products such as di-brominated analogs . Post-synthesis purification via fractional distillation or column chromatography ensures high purity. Characterization via and GC-MS confirms structural integrity .

Q. How can researchers ensure reproducibility in synthesizing 1-bromo-1,2-propadiene?

Detailed documentation of reaction conditions (solvent, catalyst, stoichiometry) and raw material purity (e.g., supplier batch numbers) is essential . Cross-validate results using multiple analytical techniques (e.g., IR spectroscopy for functional groups, mass spectrometry for molecular weight). Publish full protocols in peer-reviewed repositories to address variability in yield or byproduct formation.

Q. What analytical methods are most effective for characterizing 1-bromo-1,2-propadiene?

Nuclear magnetic resonance (NMR) spectroscopy ( and ) resolves structural features like bromine-induced deshielding. Gas chromatography (GC) paired with flame ionization detection quantifies purity, while X-ray crystallography may be used for absolute configuration determination if crystals are obtainable . Computational tools (e.g., ACD/Labs Percepta) can predict physicochemical properties to corroborate experimental data .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of 1-bromo-1,2-propadiene in cycloaddition reactions?

Advanced kinetic studies (e.g., stopped-flow techniques) and isotopic labeling (, ) can track bond reorganization during reactions. Computational modeling (DFT or MD simulations) identifies transition states and intermediates, providing insights into regioselectivity . Compare experimental outcomes with theoretical predictions to refine reaction pathways.

Q. What strategies resolve contradictions in reported toxicity data for 1-bromo-1,2-propadiene?

Conduct a meta-analysis of existing studies, prioritizing those with standardized protocols (e.g., OECD guidelines) and well-documented exposure durations/doses . Use in vitro models (e.g., human hepatocyte assays) to assess metabolic pathways, and cross-reference with in vivo data to account for interspecies differences. Address confounding variables (e.g., impurity profiles) through rigorous analytical validation .

Q. How can degradation pathways of 1-bromo-1,2-propadiene be investigated under environmental conditions?

Simulate environmental degradation using photolysis chambers (UV exposure) or aqueous hydrolysis setups at varying pH levels. Employ LC-MS/MS to detect breakdown products (e.g., propadiene, bromide ions). Compare results with enzymatic degradation studies using esterases or oxidoreductases, as seen in analogous brominated compounds .

Q. What computational approaches predict the environmental fate of 1-bromo-1,2-propadiene?

Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-lives and bioaccumulation potential. Molecular docking simulations can predict interactions with microbial enzymes responsible for degradation. Validate predictions with experimental persistence data in soil/water systems .

Q. How do steric and electronic effects influence the regioselectivity of 1-bromo-1,2-propadiene in organometallic coupling reactions?

Systematic variation of catalysts (e.g., Pd vs. Ni complexes) and ligands (e.g., phosphines) can map steric effects. Spectroscopic techniques (e.g., UV-Vis for charge-transfer complexes) and Hammett plots correlate electronic parameters with reaction outcomes. Single-crystal XRD of intermediates provides spatial insights into transition states .

Q. What experimental designs optimize the scalability of 1-bromo-1,2-propadiene synthesis without compromising yield?

Apply Design of Experiments (DoE) methodologies to evaluate factors like reagent concentration, mixing efficiency, and temperature gradients. Use microreactor systems to enhance heat/mass transfer and reduce side reactions. Validate scalability via pilot-scale trials with real-time monitoring (e.g., PAT tools) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.